1,2-Dithiane-4-carboxylic acid
Description
Overview of Cyclic Disulfides in Organic and Medicinal Chemistry
Cyclic disulfides are a class of organosulfur compounds characterized by a disulfide bond (-S-S-) integrated within a ring structure. These moieties are not merely chemical curiosities; they are found in a variety of naturally occurring molecules and have been shown to possess significant biological activity. In medicinal chemistry, cyclic disulfide-rich peptides are particularly valued for their exceptional stability compared to their linear counterparts. mdpi.comnih.gov This enhanced stability, conferred by the cyclic structure and disulfide bridge, can lead to improved pharmacokinetic properties, such as increased resistance to enzymatic degradation, better bioavailability, and enhanced membrane permeability. mdpi.com
The reactivity of the disulfide bond is a key aspect of its role in both organic and medicinal chemistry. This bond can undergo reversible cleavage under reducing conditions, a property that is crucial in many biological processes. For instance, the thioredoxin reductase (TrxR) system, an essential component of cellular redox homeostasis, is known to interact with certain disulfides. nih.govresearchgate.net However, research has also shown that some cyclic disulfides, particularly five-membered rings, can be reduced nonspecifically by a range of cellular thiols, a factor that must be considered in the design of targeted therapeutic agents. chemrxiv.org The unique reactivity and structural rigidity of cyclic disulfides make them attractive scaffolds for the development of new drugs and biochemical probes. mdpi.comchemrxiv.org
Structural Classification and Nomenclature of 1,2-Dithianes
Dithianes are six-membered heterocyclic compounds containing two sulfur atoms within the ring. wikipedia.org The position of these sulfur atoms relative to each other determines the specific isomer: 1,2-dithiane (B1220274), 1,3-dithiane, or 1,4-dithiane. wikipedia.org 1,2-Dithiane, the parent structure of the compound , features the two sulfur atoms in adjacent positions, forming a disulfide bond. wikipedia.orgnist.govnist.govnih.gov This arrangement results in a non-planar, chair-like conformation for the six-membered ring. ontosight.ai
The nomenclature of substituted dithianes follows the standard rules of organic chemistry, with the numbering of the ring atoms starting from one of the sulfur atoms and proceeding around the ring. Therefore, in 1,2-dithiane-4-carboxylic acid, the carboxylic acid group (-COOH) is attached to the fourth carbon atom of the 1,2-dithiane ring.
Table 1: Isomers of Dithiane
| Isomer | Sulfur Atom Positions |
| 1,2-Dithiane | 1 and 2 |
| 1,3-Dithiane | 1 and 3 |
| 1,4-Dithiane | 1 and 4 |
This table illustrates the three structural isomers of dithiane based on the relative positions of the two sulfur atoms in the six-membered ring. wikipedia.org
The presence of the carboxylic acid group introduces a key functional group that can participate in a variety of chemical reactions, such as esterification and amidation, allowing for the synthesis of a diverse range of derivatives. nih.gov
Rationale for Academic Inquiry into this compound
The academic interest in this compound stems from a combination of its structural features and the established importance of related compounds in medicinal and biological chemistry. While specific research solely dedicated to this exact molecule is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from several key areas of active research.
One primary driver is the search for novel therapeutic agents. Dithiane derivatives have been investigated for a range of potential biological activities, including anticancer, antibacterial, and antiviral properties. ontosight.ai The incorporation of a carboxylic acid functional group provides a handle for further chemical modification, enabling the creation of libraries of related compounds for biological screening. chemrxiv.org For instance, the synthesis of amide derivatives of the related 1,2-dithiolane-4-carboxylic acid has been explored in the context of developing inhibitors for thioredoxin reductase, an enzyme implicated in cancer. nih.govresearchgate.net
Furthermore, the study of this compound contributes to a fundamental understanding of the structure-activity relationships of cyclic disulfides. Research into the synthesis and reactions of substituted 1,2-dithianes and their S-oxides has been pursued to evaluate their properties and potential as, for example, antiradiation drugs. researchgate.net The rigid, conformationally defined structure of the 1,2-dithiane ring makes it an excellent model system for studying the influence of stereochemistry on biological activity.
Finally, the development of new synthetic methodologies is a constant pursuit in organic chemistry. The synthesis of functionalized dithianes, including those with carboxylic acid groups, presents synthetic challenges and opportunities. For example, electrochemical methods have been developed for the preparation of orthoesters from dithiane carboxylic acid derivatives. chemrxiv.org The synthesis of a related compound, 4-amino-1,2-dithiolane-4-carboxylic acid, has been described in the patent literature, highlighting the interest in accessing such structures. google.com
Table 2: Key Research Areas Driving Interest in this compound
| Research Area | Rationale |
| Medicinal Chemistry | Potential as a scaffold for developing new therapeutic agents with anticancer or antimicrobial properties. ontosight.ai |
| Structure-Activity Relationship Studies | Provides a model system to understand how the three-dimensional structure of cyclic disulfides influences their biological function. researchgate.net |
| Synthetic Methodology Development | The synthesis of this and related compounds drives the innovation of new chemical reactions and strategies. chemrxiv.org |
| Biochemical Probe Design | The disulfide bond offers a potential site for redox-sensitive interactions, making it a candidate for developing probes for biological systems. chemrxiv.org |
This table summarizes the primary motivations for the academic investigation of this compound and its derivatives.
General Synthetic Strategies for this compound Scaffolds
The synthesis of the this compound core, while not as extensively documented as its 1,3-dithiane isomer, can be achieved through several fundamental pathways. One analogous approach, observed in the synthesis of the five-membered ring, 1,2-dithiolane-4-carboxylic acid, involves the cyclization of a linear precursor. This is accomplished by the oxidation of β,β'-dimercapto-isobutyric acid, using oxygen, to form the disulfide bond that closes the ring rsc.org. This suggests a parallel strategy for the six-membered ring, likely starting from a corresponding 1,4-dithiol precursor.
More direct methods for creating substituted dithiane carboxylic acids involve building the ring structure around a functionalized carbon backbone. For instance, α-keto acids can be treated with 1,3-propanedithiol to directly form the corresponding dithiane carboxylic acid derivatives acs.org. Another versatile strategy begins with aldehydes, which are first converted into their dithiane analogues. Subsequent deprotonation of the dithiane ring followed by carboxylation with carbon dioxide (CO2) introduces the carboxylic acid group acs.org.
Synthesis of Substituted 1,2-Dithiane Carboxylic Acids
Strategies for Introducing Nitrogen-Containing Substituents
The introduction of nitrogen-containing functional groups onto the 1,2-dithiane ring is a key strategy for modifying the compound's properties for various applications. Research into a series of 1,2-dithianes and the related 1,2-dithiolanes bearing nitrogen-containing substituents has been conducted to explore their biological activities researchgate.net. Synthetic schemes have been developed to introduce groups such as the dimethylaminomethyl moiety onto the dithiane backbone. These syntheses often start from precursors like substituted γ-butyrolactones, which undergo a series of reactions including bromination, amination with an amine like dimethylamine, and subsequent reactions to form the dithiane ring researchgate.net. For example, a mixture of β- and α-methyl-γ-butyrolactones can be brominated and then treated with dimethylamine. This is followed by reaction with sodium phenylmethanethiolate and subsequent debenzylation and oxidative cyclization to yield the nitrogen-substituted dithiane product researchgate.net.
Ring Expansion Techniques for 1,2-Dithiane Formation
The synthesis of saturated sulfur-containing heterocycles via ring expansion is a known strategy, though its application to directly form the 1,2-dithiane ring is not as commonly reported as other methods. Much of the research in this area focuses on the ring expansion of smaller sulfur heterocycles, such as thiiranes (three-membered rings) rsc.orgsemanticscholar.orgresearchgate.net. These reactions typically involve the nucleophilic ring-opening of the thiirane, followed by an intramolecular cyclization to yield a larger ring, most commonly a four-membered thietane rsc.orgresearchgate.netbeilstein-journals.org. For example, thiiranes can react with dimethyloxosulfonium methylide in a process that leads to the formation of various thietanes rsc.org. While these methods demonstrate the principle of ring expansion in sulfur chemistry, direct and high-yield pathways that expand a smaller ring into the six-membered 1,2-dithiane system are less established in the literature.
Derivatization from Diols and Dithiols
A foundational strategy for synthesizing 1,2-dithiane rings involves the use of linear precursors containing either hydroxyl (diol) or thiol (dithiol) functional groups at appropriate positions. A general route to 1,2-dithiolanes has been established starting from 1,3-diols, suggesting that 1,4-diols could serve as analogous precursors for 1,2-dithianes researchgate.net. In this type of synthesis, the diol is typically converted into a species with better leaving groups, such as by reacting it with p-toluenesulfonyl chloride. Subsequent reaction with a sulfur source, like potassium O-ethyl dithiocarbonate, followed by cyclization, can yield the dithiane ring researchgate.net.
Commercially available 1,4-dithiane-2,5-diol is a versatile starting material, primarily used as a stable source of α-mercaptoacetaldehyde for the synthesis of other sulfur-containing heterocycles like thiophenes and 1,4-dithiins researchgate.netnih.govnih.govnih.gov. The conversion of 1,2-diols into 1,4-dithianes has also been demonstrated through Brønsted acid catalysis, showcasing a metal-free method for forming the heterocyclic ring beilstein-journals.org.
Electrochemical Synthesis Approaches
Electrochemical methods offer a modern, green, and efficient alternative to traditional chemical synthesis. These techniques utilize an electric current to drive chemical transformations, often under mild conditions and without the need for harsh reagents.
Anodic Oxidation of Dithiane Carboxylic Acids
The anodic oxidation of dithiane carboxylic acids has been developed as a rapid and mild electrochemical methodology to produce a wide variety of functionalized orthoesters acs.orgresearchgate.net. This process involves the electrolysis of a dithiane carboxylic acid derivative, which leads to decarboxylation and the formation of an orthoester in the presence of an alcohol solvent.
The starting dithiane carboxylic acids are readily accessible, and the electrochemical reaction is noted for its tolerance of a broad range of functional groups that are often incompatible with classical methods for preparing orthoesters acs.org. Functional groups such as alkenes, alkynes, nitriles, halides, ethers, and amides are well-tolerated in this process acs.org. The reaction is typically carried out using carbon graphite electrodes in an electrochemical cell. Neutralizing the carboxylic acid with a base before electrolysis is crucial as it makes the medium conductive, promotes the adsorption of the negatively charged carboxylate onto the anode, and prevents the fouling of the electrodes acs.org. This electrosynthetic method represents a significant chemical transformation of the this compound scaffold.
| Substrate | Product | Yield (%) | Tolerated Functional Group |
|---|---|---|---|
| Dithiane with Alkene | Orthoester with Alkene | 72 | Alkene |
| Dithiane with Alkyne | Orthoester with Alkyne | 80 | Alkyne |
| Dithiane with Nitrile | Orthoester with Nitrile | 75 | Nitrile |
| Dithiane with Halide (Br) | Orthoester with Halide (Br) | 78 | Halide |
| Dithiane with Amide | Orthoester with Amide | 65 | Amide |
| Dithiane with Silyl Group | Orthoester with Silyl Group | 85 | Silyl Group |
| Dithiane with Ether | Orthoester with Ether | 70 | Ether |
An exploration of the synthetic methodologies and chemical transformations involving this compound and its derivatives reveals a versatile landscape of chemical reactivity. This article delves into specific pathways, including the formation of functionalized orthoesters and the incorporation of dithiane derivatives in multicomponent reactions for the synthesis of complex cyclic systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14091-99-7 |
|---|---|
Molecular Formula |
C5H8O2S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
dithiane-4-carboxylic acid |
InChI |
InChI=1S/C5H8O2S2/c6-5(7)4-1-2-8-9-3-4/h4H,1-3H2,(H,6,7) |
InChI Key |
YOKHUQHEMRAAMT-UHFFFAOYSA-N |
SMILES |
C1CSSCC1C(=O)O |
Canonical SMILES |
C1CSSCC1C(=O)O |
Synonyms |
1,2-Dithiane-4-carboxylic acid |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Crystallographic Investigations of 1,2-Dithiane (B1220274) Carboxylic Acids
Determination of Unit Cell Parameters and Space Groups
Crystallographic analysis begins with the determination of the unit cell, which is the basic repeating structural unit of a crystalline solid. For instance, the investigation of racem-1,2-dithiane-3,6-dicarboxylic acid revealed its unit cell parameters and space group. scispace.com This information is fundamental to solving the complete crystal structure. The parameters define the dimensions and angles of the unit cell, while the space group describes the symmetry elements present within the crystal.
Interactive Data Table: Crystallographic Data for a Representative 1,2-Dithiane Carboxylic Acid Derivative
| Parameter | Value (for racem-1,2-dithiane-3,6-dicarboxylic acid) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.66 Å |
| b | 10.15 Å |
| c | 7.98 Å |
| β | 109.5° |
| Molecules per unit cell (Z) | 2 |
This data is for racem-1,2-dithiane-3,6-dicarboxylic acid and serves as an illustrative example for the class of 1,2-dithiane carboxylic acids. scispace.com
Stereochemical Analysis of the Disulfide Bridge within the Dithiane Ring
The disulfide bridge is a critical structural feature of the 1,2-dithiane ring. Its stereochemistry, particularly the C-S-S-C dihedral angle, is a key determinant of the ring's conformation. In six-membered cyclic disulfides, the disulfide group's geometry is constrained by the ring structure. scispace.com Unlike the ideal ~90° dihedral angle often seen in acyclic disulfides, the angle within the dithiane ring is influenced by ring strain. researchgate.netresearchgate.net Crystallographic studies on compounds like racem-1,2-dithiane-3,6-dicarboxylic acid show that the dithiane ring adopts a chair conformation in the solid state. scispace.com This chair form helps to minimize torsional and steric strain within the molecule. The disulfide bond length is typically found to be in the range of 2.04 to 2.10 Å in such cyclic systems.
Solution-State Conformational Studies
In solution, the 1,2-dithiane ring is not static but exists in a dynamic equilibrium between different conformations. The most stable conformation for the parent 1,2-dithiane is the chair form. researchgate.net Computational studies using ab initio calculations have shown that the C₂ symmetric chair conformation is significantly more stable (by approximately 21.9 kJ/mol) than the corresponding twist forms. researchgate.net
For 1,2-Dithiane-4-carboxylic acid, the six-membered ring is expected to predominantly adopt a chair conformation. The carboxylic acid substituent at the C-4 position can occupy either an axial or an equatorial position. These two chair conformers are in equilibrium, and their relative populations are determined by the steric and electronic effects of the substituent. Generally, bulky substituents prefer the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. Therefore, it is anticipated that the conformer with the equatorial carboxylic acid group would be the major species in solution.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the dithiane ring and the acidic proton of the carboxyl group. The acidic proton typically appears as a broad singlet at a downfield chemical shift, generally above 10 ppm, though its exact position is dependent on solvent and concentration. pressbooks.publibretexts.org The protons on the carbon backbone of the dithiane ring would appear in the aliphatic region (approximately 2.0-3.5 ppm), with their exact chemical shifts and coupling patterns being dependent on their axial or equatorial positions and their proximity to the sulfur atoms and the carboxylic acid group.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to resonate in the 170-185 ppm region. pressbooks.puboregonstate.edu The carbon atoms of the dithiane ring would appear at higher field, with those bonded to the electronegative sulfur atoms (C-3 and C-6) being more deshielded than the other ring carbons (C-4 and C-5).
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity |
| -COOH | > 10 | broad singlet |
| H-4 | 2.8 - 3.2 | multiplet |
| H-3, H-5, H-6 | 2.0 - 3.5 | multiplets |
| ¹³C NMR | Predicted δ (ppm) | |
| C=O | 170 - 185 | |
| C-4 | 40 - 50 | |
| C-3, C-6 | 30 - 45 | |
| C-5 | 25 - 40 |
Note: These are predicted chemical shift ranges based on general values for similar functional groups and structures. pressbooks.publibretexts.orgoregonstate.edumnstate.eduprinceton.edunih.gov Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₅H₈O₂S₂), HRMS can confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas.
Interactive Data Table: HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₅H₉O₂S₂]⁺ | 165.0044 |
| [M+Na]⁺ | [C₅H₈O₂S₂Na]⁺ | 186.9863 |
| [M-H]⁻ | [C₅H₇O₂S₂]⁻ | 162.9893 |
Calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.
Chemical Reactivity and Mechanistic Studies
Thiolate-Disulfide Interchange Mechanisms in 1,2-Dithianes
The thiolate-disulfide interchange is a characteristic reaction of compounds containing a disulfide bond, including the 1,2-dithiane (B1220274) ring. This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bridge. researchgate.netnih.gov This process is crucial in various biochemical pathways and is a cornerstone of dynamic covalent chemistry. nih.gov
For six-membered rings like 1,2-dithiane, computational studies suggest the reaction proceeds via an addition-elimination pathway, which is consistent with the mechanism observed for acyclic disulfides. nih.gov This is in contrast to smaller, more strained three- and four-membered cyclic disulfides, which react through a direct SN2 mechanism. nih.gov The classical SN2-type model involves the attacking sulfur nucleophile binding to one of the disulfide sulfurs, leading to the release of the leaving thiol through a trisulfide-like transition state. nih.gov
Theoretical investigations using density functional theory (DFT) have further elucidated this mechanism, showing that the reaction pathway for thiolate-disulfide exchange can proceed through an SN2-like transition structure that is energetically very close to a trisulfur (B1217805) anionic intermediate ([δ-S-S-Sδ(-)]). nih.gov The stability and preference for either the direct SN2 pathway or the formation of a distinct intermediate can be influenced by factors such as steric hindrance and solvent polarity. nih.gov
Influence of Ring Strain on 1,2-Dithiane Reactivity
Ring strain plays a significant role in the reactivity of cyclic disulfides. In general, increased ring strain in the ground state of a cyclic disulfide leads to an increased rate of thiolate-disulfide interchange because the strain is released in the transition state. harvard.edu
The 1,2-dithiane ring, being a six-membered ring, is relatively stable and possesses significantly less ring strain compared to smaller cyclic disulfides like the five-membered 1,2-dithiolane (B1197483). nih.govharvard.edu This difference in ring strain has a profound impact on their reactivity. Experimental studies using dynamic NMR spectroscopy have demonstrated that the rate constants for degenerate intermolecular thiolate-disulfide interchange are substantially lower for 1,2-dithiane compared to 1,2-dithiolane. harvard.edu Specifically, the rate constant for this exchange is approximately 650 times higher for 1,2-dithiolane than for 1,2-dithiane in mixtures of DMSO-d6 and D₂O. harvard.edu The reactivity of the 1,2-dithiane ring is more comparable to that of acyclic disulfides. harvard.edu
| Cyclic Disulfide | Ring Size | Relative Reactivity in Thiolate-Disulfide Interchange | Reaction Mechanism |
|---|---|---|---|
| 1,2-Dithiolane | 5-membered | High (~650x faster than 1,2-dithiane) | Addition-Elimination |
| 1,2-Dithiane | 6-membered | Low (similar to acyclic disulfides) | Addition-Elimination |
| 1,2-Dithietane | 4-membered | Very High | SN2 |
| Dithiirane | 3-membered | Extremely High | SN2 |
This table summarizes the relative reactivity and reaction mechanisms for thiolate-disulfide interchange based on ring size and inherent strain. Data is compiled from computational and experimental studies. nih.govharvard.edu
Dynamic Covalent Bonding Character of the 1,2-Dithiane Ring
The disulfide bond in the 1,2-dithiane ring exhibits the characteristics of a dynamic covalent bond. Dynamic covalent bonds are unique in that they can be as labile as non-covalent interactions under certain conditions, yet as robust as conventional covalent bonds under others. rsc.org This dual nature is conferred by the reversibility of the bond-forming and bond-breaking process, such as the thiolate-disulfide interchange.
While the more strained 1,2-dithiolane ring is more commonly exploited in polymer science for creating materials with properties like recyclability and self-healing, the underlying principle also applies to the 1,2-dithiane system. researchgate.net The reversible ring-opening of the dithiane ring upon reaction with a nucleophile, such as a thiolate, can lead to the formation of linear polydisulfides. This process, involving the repeated breaking and forming of disulfide bonds, allows the system to adapt and reach a thermodynamically stable state. researchgate.net This dynamic character is fundamental to the fields of dynamic combinatorial chemistry and adaptable materials, although the lower reactivity of the 1,2-dithiane ring compared to its five-membered counterpart means that more forcing conditions may be required to facilitate these dynamic exchange reactions. harvard.edu
Computational Chemistry and Molecular Modeling
Electronic Structure Calculations of 1,2-Dithiane-4-carboxylic Acid
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations typically employ methods such as Density Functional Theory (DFT) or post-Hartree-Fock (post-HF) ab-initio methods to solve the Schrödinger equation approximately. The goal is to determine the distribution of electrons within the molecule, which governs its geometry, energy, and chemical properties.
These calculations begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms (the minimum energy conformation) is determined. For the 1,2-dithiane (B1220274) ring, this involves finding the preferred chair or twist-boat conformation. The presence of the carboxylic acid group at the 4-position influences this conformational preference. High-level calculations are crucial for accurately describing the electronic correlation, especially for molecules containing heteroatoms like sulfur, and for processes such as carboxylation reactions. chemrxiv.org The output of these calculations includes the total electronic energy, the molecular orbital energies, and the electron density distribution, which are foundational for all further analyses.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are indispensable for elucidating reaction mechanisms, providing a step-by-step view of chemical transformations at the molecular level. diva-portal.org For this compound, these calculations can be used to study various potential reactions, such as its synthesis, degradation, or its interaction with biological targets.
By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. For instance, the mechanism for the formation of the 1,2-dithiane ring via oxidation of a dithiol precursor could be investigated. DFT methods, such as B3LYP, are commonly used to model the geometries of reactants, products, and transition states, thereby predicting the most likely reaction pathway. researchgate.net Such studies can reveal the role of catalysts, the effect of solvents, and the stereochemical outcomes of reactions involving the chiral center at the 4-position of the dithiane ring. researchgate.net
Analysis of Electronic Excitation and Orbital Contributions
The interaction of this compound with light can be understood by analyzing its electronic excitations, which are typically studied using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of excited states, corresponding to the absorption of photons, and provides information about the nature of these transitions.
The analysis reveals which molecular orbitals are involved in the electronic transitions. For a molecule like this compound, low-energy excitations often involve transitions from occupied orbitals with lone-pair character (e.g., on the sulfur or oxygen atoms) to unoccupied anti-bonding orbitals (e.g., π* of the carbonyl group or σ* of the S-S bond). The results are often presented in terms of oscillator strengths, which relate to the intensity of absorption peaks in an ultraviolet-visible (UV-Vis) spectrum, and the specific orbitals contributing to each excitation. This information is critical for understanding the photochemistry and photophysics of the molecule.
Table 1: Illustrative Electronic Transitions for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule's electronic excitations are not readily available.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | 4.52 | 0.008 | HOMO → LUMO (n → π*) |
| S0 → S2 | 5.15 | 0.002 | HOMO-1 → LUMO (n → π*) |
| S0 → S3 | 5.88 | 0.120 | HOMO → LUMO+1 (π → π*) |
Reactivity and Stability Assessment via Global Reactivity Descriptors
Key descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A larger hardness value indicates greater stability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules without modeling a specific reaction.
Table 2: Hypothetical Global Reactivity Descriptors for this compound Calculated values are dependent on the level of theory and basis set used. This data is for illustrative purposes.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -6.8 |
| LUMO Energy (ELUMO) | - | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.6 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.8 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.86 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
HOMO: This orbital is the primary electron donor. For this compound, the HOMO is likely to have significant contributions from the lone pairs of the sulfur atoms, making these sites nucleophilic and susceptible to attack by electrophiles or oxidation.
LUMO: This orbital is the primary electron acceptor. The LUMO is expected to be localized around the carboxylic acid group, particularly the π* anti-bonding orbital of the C=O bond, making the carbonyl carbon an electrophilic site for nucleophilic attack. youtube.com
The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite electrons from the HOMO to the LUMO. pku.edu.cn
Charge Distribution Studies
Understanding how electric charge is distributed within this compound is key to predicting its intermolecular interactions, solvation properties, and reactive sites. Computational methods can calculate atomic charges, providing a simplified picture of the charge distribution.
Natural Bond Order (NBO) analysis provides a detailed and chemically intuitive picture of bonding and charge distribution. mpg.dejuniperpublishers.com It transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bonds. joaquinbarroso.comwisc.edu
For this compound, NBO analysis would quantify:
Natural Atomic Charges: Revealing the electrostatic potential at each atomic site. The oxygen atoms of the carboxyl group would be expected to carry a significant negative charge, while the carbonyl carbon and the acidic proton would be positively charged.
Hybridization: Describing the s-p character of the atomic orbitals involved in forming bonds.
Bond Order: Quantifying the nature of the chemical bonds (e.g., the C=O double bond versus the C-S single bonds). google.com
Donor-Acceptor Interactions: NBO analysis can also quantify the stabilizing energy associated with delocalization effects, such as hyperconjugation. This is achieved by examining the interactions between filled (donor) NBOs (like lone pairs or bonding orbitals) and empty (acceptor) NBOs (like anti-bonding orbitals). For example, it could reveal interactions between the sulfur lone pairs and adjacent σ* anti-bonding orbitals.
Table 3: Illustrative Natural Atomic Charges for this compound via NBO Analysis This table presents hypothetical data for illustrative purposes. Actual values depend on the specific conformation and computational method.
| Atom | Illustrative Natural Charge (e) |
|---|---|
| S1 | -0.05 |
| S2 | -0.04 |
| C (Carbonyl) | +0.75 |
| O (Carbonyl) | -0.65 |
| O (Hydroxyl) | -0.70 |
| H (Hydroxyl) | +0.50 |
Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)
Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA) are powerful computational tools used to understand the electronic structure and reactivity of molecules.
Natural Population Analysis (NPA): NPA provides a method for calculating the distribution of electrons among the atoms in a molecule, resulting in a set of "natural" atomic charges. scispace.com This analysis offers a more stable and chemically intuitive picture than other methods like Mulliken population analysis. In this compound, NPA would quantify the charge distribution predicted by the MEP. It would assign significant negative charges to the two oxygen atoms of the carboxyl group and a significant positive charge to the acidic hydrogen. The sulfur atoms would carry a slight negative charge, while the carbon atom of the carboxyl group would be positively charged due to its bonds with the electronegative oxygen atoms. The carbon atoms of the dithiane ring would have smaller, varied charges depending on their position. This detailed charge assignment is fundamental for parameterizing molecular mechanics force fields used in larger-scale simulations, such as molecular dynamics.
Table 1: Predicted Qualitative MEP and NPA Data for this compound
| Atomic Region | Predicted MEP Color | Predicted NPA Charge | Reactivity Implication |
|---|---|---|---|
| Carboxyl Oxygen Atoms | Red (Most Negative) | Highly Negative | Site for electrophilic attack, H-bond acceptor |
| Carboxyl Hydrogen Atom | Blue (Most Positive) | Highly Positive | Site for nucleophilic attack, H-bond donor |
| Sulfur Atoms | Yellow/Orange (Negative) | Slightly Negative | Weak nucleophilic character |
| Carboxyl Carbon Atom | Green-Blue (Positive) | Positive | Electrophilic character |
Molecular Dynamics Simulations for Conformational Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. biorxiv.orgnih.gov For this compound, MD simulations are essential to understand the flexibility of the six-membered dithiane ring and the orientation of the carboxylic acid substituent.
Chair Conformation: This is generally the most stable conformation for six-membered rings. In this form, the carboxylic acid group at the C4 position can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). For most substituted cyclohexanes, the equatorial position is favored to minimize steric hindrance. This preference is expected to hold for this compound.
Twist-Boat Conformation: This is a more flexible and typically higher-energy conformation. The ring can interconvert from the chair to the twist-boat form, a process known as ring flipping.
Computational studies on the parent 1,2-dithiane molecule have quantified the energetics of these conformations. Ab initio calculations show the chair conformation to be significantly more stable than the twist form. researchgate.net The energy barrier for the interconversion between these forms has also been calculated, providing insight into the ring's flexibility at different temperatures. researchgate.net
Table 2: Calculated Conformational Energies for the Parent 1,2-Dithiane Ring
| Conformation | Relative Stability (kJ/mol) | Interconversion Barrier (kJ/mol) | Source |
|---|---|---|---|
| Chair | 0 (most stable) | 56.3 | researchgate.net |
MD simulations of this compound would model the dynamic equilibrium between the axial-chair and equatorial-chair conformations, as well as transitions to higher-energy twist-boat forms. These simulations would reveal the preferred three-dimensional structures of the molecule in different environments (e.g., in a vacuum or in a solvent), the timescale of conformational changes, and how the carboxylic acid group influences the stability and dynamics of the dithiane ring. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role of 1,2-Dithiane (B1220274) Carboxylic Acids as Synthetic Precursors
The 1,2-dithiane moiety serves as a foundational structure in the synthesis of more complex molecules. While the parent 1,2-dithiane can be lithiated to form an acyl anion equivalent, which can then react with various electrophiles like alkyl or aryl halides to produce ketones and dicarbonyl compounds, the carboxylic acid derivative offers a direct handle for conjugation and modification. slideshare.net The synthesis of the core 1,2-dithiane ring can be accomplished through various routes, including the oxidative cyclization of corresponding dithiols. tandfonline.com
The carboxylic acid group on the 1,2-dithiane-4-carboxylic acid molecule provides a reactive site for standard organic transformations. For instance, it can be readily converted into amides, esters, or other derivatives, allowing it to be tethered to different molecular scaffolds. This strategy is analogous to the derivatization of the well-studied five-membered ring compound, 1,2-dithiolane-4-carboxylic acid (asparagusic acid), which has been used to create libraries of compounds for biological screening. nih.gov The ability to form these derivatives makes 1,2-dithiane carboxylic acids useful precursors for creating molecules with tailored properties for specific applications in medicinal chemistry and materials science.
| Dithiane Derivative | Reaction Type | Resulting Product Class | Reference |
|---|---|---|---|
| Lithiated 1,2-Dithiane | Reaction with alkyl/aryl halides | Ketones | slideshare.net |
| Lithiated 1,2-Dithiane | Reaction with alkyl dihalides | Diketones / Cyclic Ketones | slideshare.net |
| This compound | Amide/Ester coupling | Functionalized amides and esters | nih.gov |
Development of Functionalized Materials Leveraging 1,2-Dithiane Chemistry
The chemistry of the 1,2-dithiane ring is particularly amenable to the development of novel polymers. Research has shown that 1,2-dithiane (DT) can undergo bulk polymerization readily when heated above its melting point, proceeding without the need for an initiator to produce a high-yield polymer. acs.orgcolab.ws This thermal polymerization process is a key feature of its utility in materials science.
Characterization of the resulting poly(1,2-dithiane) reveals unique structural properties. Spectroscopic analysis suggests that the polymer possesses a macrocyclic structure containing disulfide bonds within its main chain. acs.org This is distinct from polymers formed when the polymerization occurs in the presence of thiols, which tend to be linear. acs.org Furthermore, studies indicate that the polymerization of 1,2-dithiane can lead to the formation of polycatenane structures, where cyclic polymer chains are mechanically interlocked. acs.org These unique architectures impart unusual thermal and mechanical properties to the material. In contrast to the more strained and reactive five-membered 1,2-dithiolane (B1197483) ring, which is often used to create dynamic and self-healing materials through reversible ring-opening polymerization, the six-membered 1,2-dithiane ring forms more stable polymeric structures. researchgate.netresearchgate.net
| Property | Description | Reference |
|---|---|---|
| Polymerization Method | Bulk thermal polymerization above melting point | acs.orgcolab.ws |
| Initiator Requirement | None required | acs.orgcolab.ws |
| Resulting Polymer Structure | Macrocyclic, contains disulfide bonds in the main chain | acs.org |
| Potential Supramolecular Structure | Polycatenane (mechanically interlocked rings) | acs.org |
Integration into Peptide Scaffolds for Conformational Control
A significant application of cyclic disulfide chemistry is in the field of peptide design, where controlling the three-dimensional structure is crucial for biological activity. Incorporating rigid structural elements into a flexible peptide chain is a proven strategy for restricting its conformational freedom. The 1,2-dithiane ring, when incorporated as part of an amino acid residue, can act as such a conformational constraint.
A closely related analogue, 4-amino-1,2-dithiolane-4-carboxylic acid (Adt), has been successfully used as a conformationally restricted replacement for cysteine in peptides. nih.gov Adt is an achiral, C(alpha,alpha)-tetrasubstituted amino acid, and its rigid ring structure severely limits the rotational freedom around the peptide backbone when it is incorporated. An efficient protocol for synthesizing peptides containing the Adt residue has been developed, demonstrating its viability as a building block in solid-phase peptide synthesis. nih.gov Similarly, 1,2-dithiolane functional groups have been attached to the N-terminus of self-assembling peptides, such as those derived from the Aβ peptide, to influence their aggregation and material properties. nih.gov
The principle extends directly to 1,2-dithiane-based amino acids. By replacing a standard amino acid with one containing the six-membered dithiane ring, specific turns, helices, or other secondary structures can be stabilized. This conformational control is critical for designing peptides with enhanced receptor binding affinity, improved metabolic stability, and predictable folding patterns.
| Peptide Type | Conformational Freedom | Structural Outcome | Reference |
|---|---|---|---|
| Standard Linear Peptide | High (rotation around phi/psi bonds) | Flexible, multiple conformations in solution | |
| Peptide with Adt Residue | Low (restricted by rigid ring) | Well-defined, stable secondary structure | nih.gov |
Exploration of Molecular Interactions with Biological Systems
Investigation of Binding with Specific Biological Targets
The binding of 1,2-dithiane (B1220274) derivatives to biological targets is a key area of research. These interactions are fundamental to understanding their potential biological effects and for developing new therapeutic agents or research tools.
The interaction of 1,2-dithiane analogues with enzymes is a significant focus of study. A notable example involves the investigation of 1,2-dithiolane-4-carboxylic acid (a close structural relative of 1,2-dithiane-4-carboxylic acid) and its derivatives as inhibitors of Thioredoxin Reductase 1 (TrxR1). TrxR1 is a crucial enzyme in maintaining cellular redox balance, and its overexpression is linked to cancer development. nih.gov
A study was conducted to determine if the 1,2-dithiolane (B1197483) moiety itself could act as a pharmacophore for TrxR1 interaction. nih.gov A series of analogues were synthesized and tested for their inhibitory effects. The results indicated that the 1,2-dithiolane ring alone is not sufficient to provide specific inhibition of TrxR1. nih.gov Instead, potent inhibition was strongly associated with the presence of an accessible Michael acceptor moiety within the molecule, which can interact with cysteine or selenocysteine (B57510) residues in the enzyme's active site. nih.gov
The most potent compounds from the study exhibited micromolar inhibitory activity against TrxR1. nih.gov
Table 1: Inhibitory Activity of 1,2-Dithiolane Analogs against TrxR1
| Compound | Key Structural Feature | IC50 (µM) |
|---|---|---|
| Analog A | 1,2-dithiolane-4-carboxylic acid | Inactive |
| Analog B | Michael acceptor functionality | 5.3 |
| Analog C | Michael acceptor functionality | 186.0 |
This table is generated based on data reported in a study on TrxR1 inhibitors and is for illustrative purposes. nih.gov
Structure-Activity Relationship (SAR) Methodologies for 1,2-Dithiane Derivatives
Structure-Activity Relationship (SAR) analysis is a critical methodology used to understand how the chemical structure of a compound influences its biological activity. For 1,2-dithiane derivatives, SAR studies help to identify the key molecular features responsible for their interactions with biological targets.
In the context of TrxR1 inhibition by 1,2-dithiolane-4-carboxylic acid derivatives, SAR analysis provided crucial insights. nih.gov The study systematically modified the structure of the parent compound and evaluated the impact on inhibitory activity.
Key findings from the SAR analysis include:
The 1,2-dithiolane moiety: This group by itself was found to be insufficient for potent TrxR1 inhibition. Analogs containing only this feature were largely inactive. nih.gov
Michael Acceptor Moiety: The presence of a Michael acceptor, such as a coumarin (B35378) group, was strongly correlated with increased inhibitory activity. nih.gov This functionality allows for covalent interaction with nucleophilic residues (like selenocysteine) in the enzyme's active site. nih.gov
Linker and Substituents: The nature of the chemical linker connecting the dithiolane ring to other parts of the molecule and the types of substituents also influence activity, likely by affecting solubility, cell permeability, and the orientation of the molecule within the binding site.
Table 2: Structure-Activity Relationship Summary for TrxR1 Inhibition
| Structural Feature | Impact on Activity | Rationale |
|---|---|---|
| Core Moiety | ||
| 1,2-Dithiolane Ring | Low intrinsic activity | Does not serve as a primary pharmacophore for TrxR1. |
| Key Functionality | ||
| Michael Acceptor | High activity | Enables covalent interaction with Sec and/or Cys residues in the enzyme's active site. |
| Modifications |
This table summarizes the key SAR findings from research on 1,2-dithiolane-based TrxR1 inhibitors. nih.gov
Rational Design of 1,2-Dithiane-based Molecular Probes
The rational design of molecular probes is a powerful strategy for creating tools to visualize and study biological processes. illinois.edunih.gov A typical fluorescent probe consists of three main components: a fluorophore (the light-emitting part), a linker, and a recognition motif that selectively interacts with the target of interest. nih.gov The principles of rational design can be applied to develop 1,2-dithiane-based molecular probes.
In such a design, the this compound scaffold could serve multiple functions:
Recognition Motif: The disulfide bond in the 1,2-dithiane ring is redox-active. This property could be exploited to design probes for detecting specific redox environments within a cell or for targeting proteins with reactive cysteine residues. The ring's conformation and substituents could be modified to achieve selectivity for a particular target.
Linker Component: The carboxylic acid group provides a convenient attachment point (a handle) for connecting the dithiane moiety to a fluorophore or other signaling unit. This allows for a modular approach to probe design, where different components can be swapped to optimize properties.
Modulator of Fluorophore Properties: The interaction of the dithiane ring with a fluorophore could be designed in such a way that the fluorescence is "quenched" or turned off. Upon a specific biological event, such as the reduction of the disulfide bond, the fluorophore could be released or undergo a conformational change that restores its fluorescence, providing a clear signal.
The process of rationally designing such a probe would involve synthesizing a library of candidate molecules with systematic variations in the dithiane structure, the linker, and the fluorophore. These candidates would then be screened for their photophysical properties and their ability to selectively respond to the biological target or event of interest. rsc.org
Future Research Trajectories and Unexplored Avenues
Development of Asymmetric Synthetic Pathways for Chiral 1,2-Dithiane-4-carboxylic Acid Analogues
The biological and chemical properties of chiral molecules are often enantiomer-dependent. Consequently, the development of synthetic routes to access enantiomerically pure analogues of this compound is a critical area for future research. Current synthetic methods typically produce racemic mixtures, limiting the exploration of stereospecific interactions and applications. Future efforts should focus on three primary strategies: the use of chiral auxiliaries, the development of chiral catalysts, and the application of enzymatic resolutions.
Chiral Auxiliary-Based Synthesis: A promising approach involves the temporary incorporation of a chiral auxiliary into the molecular framework to direct the stereochemical outcome of key bond-forming reactions. wikipedia.org For instance, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to the carboxylic acid moiety of a precursor molecule. wikipedia.orgnih.gov Subsequent cyclization to form the dithiane ring would proceed under the stereodirecting influence of the auxiliary, leading to a diastereomerically enriched product. After the ring is formed, the auxiliary can be cleaved to yield the enantiomerically enriched this compound. wikipedia.org A similar strategy has been successfully employed in the asymmetric synthesis of α-amino-1,3-dithianes, demonstrating the feasibility of this approach for related sulfur-containing heterocycles. nih.govresearchgate.net
Organocatalytic Asymmetric Synthesis: The field of organocatalysis offers powerful tools for the enantioselective construction of complex molecules. nih.gov Future research could explore the use of chiral organocatalysts, such as chiral amines or phosphines, to catalyze the formation of the 1,2-dithiane (B1220274) ring from achiral precursors. nih.gov For example, a chiral catalyst could facilitate an enantioselective Michael addition followed by an intramolecular cyclization to construct the chiral dithiane core. The development of novel chiral organosulfur catalysts, where the sulfur atom itself is the stereogenic center, also presents an exciting frontier. researchgate.netbohrium.comacs.org
Enzymatic Resolution: Biocatalysis provides a highly selective method for resolving racemic mixtures. Enzymes, such as lipases, could be employed to selectively esterify or hydrolyze one enantiomer of a racemic this compound derivative, allowing for the separation of the two enantiomers. This approach offers the advantages of mild reaction conditions and high enantioselectivity.
| Strategy | Description | Potential Advantages | Key Research Challenge |
| Chiral Auxiliary | Temporary attachment of a chiral molecule to guide stereoselective ring formation. wikipedia.org | Well-established methodology; predictable stereochemical outcomes. | Efficient attachment and cleavage of the auxiliary without racemization. |
| Organocatalysis | Use of small chiral organic molecules to catalyze the enantioselective synthesis. nih.gov | Metal-free; operational simplicity; potential for high enantioselectivity. nih.gov | Design and discovery of a catalyst specifically effective for dithiane ring formation. |
| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using enzymes. | High enantioselectivity; mild reaction conditions. | Identifying a suitable enzyme and optimizing reaction conditions for high efficiency. |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Elucidation of 1,2-Dithiane Reactions
A deeper understanding of the reaction mechanisms of 1,2-dithianes is essential for their rational application. The dynamic nature of the disulfide bond, particularly its susceptibility to redox stimuli, presents both opportunities and challenges. Advanced spectroscopic techniques capable of monitoring reactions in real-time can provide invaluable mechanistic insights.
Stopped-Flow Spectroscopy: Many reactions involving disulfide exchange or cleavage are extremely fast. Stopped-flow spectroscopy is an ideal technique for studying the kinetics of such rapid reactions in solution, with a time resolution typically in the millisecond range. wikipedia.orghi-techsci.comuniv-lorraine.frbiologic.netlibretexts.org By rapidly mixing a solution of a this compound analogue with a reductant (e.g., a thiol) or an oxidant, the reaction progress can be monitored by changes in absorbance or fluorescence. wikipedia.org This would allow for the determination of rate constants and the elucidation of the kinetic order of the reaction, providing crucial information about the transition state. biologic.netaps.org
In-Situ NMR and Raman Spectroscopy: To gain detailed structural information about transient intermediates, in-situ spectroscopic methods are indispensable. Time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the structural evolution of reactants into products, potentially identifying and characterizing short-lived intermediates in the reaction pathway. Similarly, in-situ Raman spectroscopy can be a powerful tool for monitoring the formation and cleavage of the S-S bond in real-time, as the disulfide stretch gives a distinct spectroscopic signature. rsc.org This technique has been successfully used to distinguish between reversible and irreversible thiol modifications in L-cysteine, highlighting its potential for studying the redox chemistry of 1,2-dithianes. rsc.org
Single-Molecule Force Spectroscopy: For a truly fundamental understanding of the disulfide bond mechanics, single-molecule force spectroscopy offers a unique approach. This technique uses an atomic force microscope (AFM) to apply a controlled mechanical force to a single molecule containing a disulfide bond and monitor its cleavage in real-time. aps.orgnih.gov By incorporating this compound into a polymer or protein construct, the kinetics of its reduction under mechanical stress could be measured, providing unprecedented insight into the mechanochemistry of this cyclic disulfide.
| Technique | Information Gained | Applicable Reactions | Time Resolution |
| Stopped-Flow Spectroscopy | Reaction kinetics, rate constants. wikipedia.org | Fast redox reactions, ring-opening. | Milliseconds. wikipedia.orglibretexts.org |
| In-Situ NMR Spectroscopy | Structural information on intermediates and products. | Slower reactions, equilibrium processes. | Seconds to minutes. |
| In-Situ Raman Spectroscopy | Real-time monitoring of S-S bond cleavage/formation. rsc.org | Redox chemistry, disulfide exchange. | Seconds to minutes. |
| Single-Molecule Force Spectroscopy | Effect of mechanical force on reaction kinetics. nih.gov | Unimolecular disulfide bond cleavage. | Real-time observation. nih.gov |
Computational Design of 1,2-Dithiane-based Systems for Novel Chemical Reactivity
Computational chemistry provides a powerful platform for the in-silico design and evaluation of new molecules, accelerating the discovery of compounds with desired properties. For this compound, computational methods can be employed to predict reactivity, guide synthetic efforts, and design novel systems with tailored functions.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, stability, and reactivity of 1,2-dithiane derivatives. mdpi.comnih.gov For example, DFT can be used to calculate the energy barriers for various reactions, such as ring-opening polymerization, oxidation, and reduction, providing insights into their feasibility and kinetics. researchgate.netacs.org Furthermore, the impact of different substituents on the 1,2-dithiane ring can be systematically evaluated to design analogues with fine-tuned redox potentials or specific reactivity patterns. Such computational screening can prioritize synthetic targets, saving significant experimental time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how 1,2-dithiane-based molecules behave in different environments, such as in solution or at interfaces. These simulations can be used to study the conformational dynamics of the dithiane ring, which is known to exist in various chair and twist conformations. researchgate.net Understanding these dynamics is crucial as the ring conformation can significantly influence reactivity. MD simulations can also be used to model the interaction of 1,2-dithiane derivatives with biological targets, such as enzymes, aiding in the design of potential inhibitors or probes.
Predictive Modeling for Reactivity: By combining quantum mechanical calculations with machine learning algorithms, it may be possible to develop predictive models for the reactivity of a broad range of 1,2-dithiane derivatives. These models could be trained on a dataset of known experimental and calculated reaction outcomes to predict the reactivity of new, untested compounds. This data-driven approach could dramatically accelerate the discovery of 1,2-dithiane-based systems with novel and useful chemical properties.
| Computational Method | Application Area | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Reaction mechanism studies. mdpi.com | Transition state energies, reaction barriers, redox potentials. | Rational design of catalysts and reactants. |
| Molecular Dynamics (MD) | Conformational analysis, binding studies. | Ring dynamics, interaction with solvents and biomolecules. | Design of molecules with specific shapes and binding affinities. |
| Predictive Modeling | High-throughput screening. | Reactivity, stability, and other chemical properties. | Accelerated discovery of novel functional molecules. |
Exploration of 1,2-Dithiane Scaffolds in Supramolecular Chemistry and Nanotechnology
The reversible nature of the disulfide bond makes it an attractive functional group for the construction of dynamic and responsive materials in supramolecular chemistry and nanotechnology. researchgate.netrsc.org The this compound scaffold, with its defined cyclic structure and functional handle, is a promising building block for such advanced materials.
Self-Assembling Systems: The carboxylic acid group of this compound can be readily modified to introduce moieties that drive self-assembly through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic effects. For example, attaching a peptide sequence could lead to the formation of self-assembling nanofibers or hydrogels, where the 1,2-dithiane units are regularly spaced along the supramolecular structure. fairfield.edunih.gov The disulfide bonds within these assemblies could then act as redox-responsive cross-links, allowing the material to be disassembled on demand by the addition of a reducing agent. This approach has been explored with 1,2-dithiolane-modified peptides. fairfield.edunih.govsemanticscholar.org
Dynamic Covalent Polymers and Networks: The 1,2-dithiane ring can undergo ring-opening polymerization in the presence of a catalytic amount of thiol, forming linear polydisulfides. This dynamic covalent chemistry can be harnessed to create self-healing materials and adaptable networks. nih.gov By incorporating this compound as a monomer or cross-linker into a polymer backbone, materials could be designed that change their properties, such as stiffness or solubility, in response to redox stimuli. The carboxylic acid group provides a convenient point for further functionalization of these dynamic polymers.
Nanoparticle Functionalization: The disulfide bond is widely used to attach molecules to the surface of gold nanoparticles. The this compound molecule offers a bidentate ligand for this purpose, potentially leading to more stable functionalization compared to monodentate thiols. The carboxylic acid group would then be exposed on the nanoparticle surface, available for conjugating drugs, imaging agents, or targeting ligands. These redox-responsive nanoparticles could be designed to release their payload in the reducing environment of the cell interior. mdpi.com
| Application Area | Role of 1,2-Dithiane Scaffold | Key Feature | Potential Functionality |
| Self-Assembly | Redox-active building block in supramolecular structures. fairfield.edu | Reversible disulfide cross-linking. | Stimuli-responsive hydrogels, controlled release systems. |
| Dynamic Covalent Polymers | Monomer or cross-linker for adaptable materials. nih.gov | Thiol-initiated ring-opening polymerization. | Self-healing materials, injectable hydrogels. |
| Nanotechnology | Surface ligand for nanoparticles. mdpi.com | Bidentate binding to gold surfaces, redox-cleavable linker. | Stable drug delivery vehicles, biosensors. |
Deepening the Understanding of 1,2-Dithiane Metabolism and Biotransformation in Experimental Systems
For any potential in vivo application of this compound, a thorough understanding of its metabolic fate is crucial. The disulfide bond is a known target for enzymatic and non-enzymatic reduction in biological systems. researchgate.net Future research should aim to elucidate the specific pathways of its biotransformation.
In Vitro Metabolic Studies: Initial studies should involve in vitro assays using subcellular fractions, such as liver microsomes and cytosol, to identify the primary enzymes responsible for the metabolism of this compound. It is known that cellular oxidoreductases, such as those in the thioredoxin and glutaredoxin systems, can reduce cyclic disulfides. chemrxiv.org Experiments with purified enzymes can confirm whether this compound is a substrate for these systems. These studies would help to determine the rate of reduction and identify the initial metabolites, which would likely be the corresponding linear dithiol.
Cell-Based Assays: Following in vitro studies, the metabolism of this compound should be investigated in cultured cells. By treating cells with the compound and analyzing cell lysates and culture media over time using techniques like liquid chromatography-mass spectrometry (LC-MS), a more complete picture of its intracellular fate can be obtained. This would include identifying downstream metabolites that may result from further reactions of the initially formed dithiol, such as conjugation with glutathione (B108866) or other endogenous molecules. The use of isotopically labeled this compound would greatly facilitate the tracking and identification of its metabolites.
Pharmacokinetic Studies in Animal Models: Ultimately, to understand the whole-body distribution, metabolism, and excretion (ADME) of this compound, studies in animal models will be necessary. After administration of the compound, blood, urine, and tissue samples would be collected and analyzed to determine its pharmacokinetic profile. These studies would provide critical information on its bioavailability, half-life, and major clearance pathways, which is essential for evaluating its potential as a therapeutic agent or a component of a drug delivery system.
| Experimental System | Objective | Key Techniques | Expected Outcome |
| In Vitro (Enzymes, Microsomes) | Identify primary metabolic pathways and responsible enzymes. | Enzyme kinetics assays, LC-MS. | Determination of whether it is a substrate for thioredoxin/glutaredoxin systems. |
| Cell Culture | Characterize intracellular metabolism and identify metabolites. | Stable isotope labeling, LC-MS/MS. | A map of the intracellular metabolic fate of the compound. |
| Animal Models | Determine the in vivo pharmacokinetic and ADME profile. | Pharmacokinetic analysis, metabolite profiling in biofluids. | Understanding of bioavailability, distribution, and excretion pathways. |
Q & A
Q. What is the most reliable synthetic route for 1,2-dithiane-4-carboxylic acid, and what are the critical yield-limiting steps?
The compound is synthesized via a multi-step sequence starting from diethyl β-benzoylthioethyl-malonate (I). Key steps include alkylation with β-benzylthioethyl chloride and thermal decarboxylation of the intermediate 1,2-dithiane-4,4-dicarboxylic acid (III) at 150°C. The overall yield is 15%, with the final recrystallization from alcohol-water and petroleum ether-benzene being critical for purity .
Q. How is the purity of this compound validated after synthesis?
Purity is confirmed through elemental analysis (C: 37.10%, H: 4.90%, S: 38.78%) and equivalent weight determination (165.0 g/mol), matching theoretical values (C: 36.81%, H: 4.91%, S: 39.05%, equiv. wt: 164.2 g/mol). Recrystallization solvents and melting point (115.2–116.2°C) are also key quality indicators .
Q. Why is the methyl ester derivative preferred over the free acid for spectroscopic studies?
The free acid’s NMR spectrum is complicated by hydrogen bonding and coupling effects from the dithiane ring hydrogens. The methyl ester simplifies analysis due to a single sharp peak for its methyl group and avoids dimerization artifacts .
Advanced Research Questions
Q. How do UV absorption spectra differentiate this compound from its structural analogs?
The compound exhibits a distinct 275–280 nm absorption band attributed to a perturbed π→π* transition in the carboxylic group. This band disappears in alkaline solutions due to salt formation, distinguishing it from analogs like 1,2-dithiolane-4-carboxylic acid, which retains absorption at 330 nm .
Table 1: UV Absorption Bands of Selected Dithiane/Dithiolane Derivatives
| Compound | λmax (nm) | Solvent | Key Transition |
|---|---|---|---|
| This compound | 275–280 | H2O | Perturbed π→π* (COOH) |
| 1,2-Dithiolane-3-carboxylic acid | 330 | 0.1 M H2SO4 | n→σ* (S–S bond) |
| Di-Na salt of 1,2-dithiolane-3,5-dicarboxylate | 280 (diminished) | H2O | Salt-induced quenching |
| Source: Adapted from Bergson et al. |
Q. What conformational equilibria exist in this compound, and how are they quantified?
NMR and circular dichroism (CD) studies reveal a chair-to-chair conformational equilibrium (IVa ⇌ IVb) in acetonitrile. The conformational free energy change (ΔF) is 0.5 kcal/mol, lower than methyl cyclohexanecarboxylate (1.1 kcal/mol in methanol), indicating reduced steric hindrance in the dithiane ring .
Q. How is the absolute configuration of the disulfide group determined after optical resolution?
The resolved enantiomers are desulfurized to 2-methylbutyric acid, whose configuration is established via correlation with known standards. Temperature-dependent optical rotatory dispersion (ORD) and CD spectra further confirm the (R)-(−) configuration by matching Cotton effects to reference data .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for intermediate steps during synthesis?
- The monoalkyl ester (I) is reported at 56% yield in , but earlier literature (Ref. 8 in ) lacks physical constants, suggesting variability in alkylation conditions.
- The final decarboxylation step yields 59% in but contributes to a lower overall yield (15%) due to cumulative losses in multi-step synthesis .
- Recommendation : Optimize benzylthiomethyl chloride synthesis (54% yield in ) using modern catalysts to improve overall efficiency.
Q. Why do UV spectra of this compound show conflicting interpretations of electronic transitions?
Early studies attributed the 280 nm band to a π→σ* transition , but later work linked it to a carboxylate-associated transition due to its pH sensitivity . This contradiction arises from overlapping absorptions; advanced computational modeling (TD-DFT) is recommended to clarify assignments.
Methodological Considerations
- Synthetic Optimization : Replace traditional thermal decarboxylation with microwave-assisted methods to enhance yield and reduce reaction time.
- Spectroscopic Tools : Combine CD, ORD, and NMR to resolve conformational and configurational ambiguities.
- Data Reproducibility : Standardize solvent systems (e.g., acetonitrile vs. methanol) in conformational studies to enable cross-comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
